3,4-Dichloro-2-nitrophenol
Overview
Description
Synthesis Analysis
The synthesis of nitrophenols typically involves the nitration of phenol, followed by replacement of the amino group via its diazonium derivative . A process for the preparation of chloronitrophenols, which could potentially be applied to 3,4-Dichloro-2-nitrophenol, involves chlorinating nitrophenols in hydrochloric acid .Scientific Research Applications
Water Treatment and Disinfection
Overview: 3,4-Dichloro-2-nitrophenol (DCNP) has been investigated for its potential in water treatment and disinfection. Researchers have explored its behavior during various treatment processes, including UV/HOCl (activated hypochlorous acid) treatment.
Key Findings:Photocatalysis Using TiO2 Nanoparticles
Overview: DCNP has been studied as a substrate for photocatalytic degradation using TiO2 nanoparticles modified with biopolymers.
Key Points:- The synthesized TiO2 nanoparticles, when modified with biopolymers containing organic and inorganic functionalities, showed promising results in degrading DCNP and related compounds .
Catalytic Reduction of Nitroarenes
Overview: DCNP can serve as a substrate for catalytic reduction reactions.
Noteworthy Research:Mechanism of Action
Target of Action
3,4-Dichloro-2-nitrophenol (3,4-DCNP) is a type of chlorinated nitrophenol (CNP) pollutant . The primary targets of 3,4-DCNP are certain enzymes in bacteria that can metabolize this compound . These enzymes, such as FAD-dependent monooxygenase and BT 1,2-dioxygenase, play a crucial role in the degradation of 3,4-DCNP .
Mode of Action
The interaction of 3,4-DCNP with its targets involves enzymatic reactions. For instance, FAD-dependent monooxygenase (HnpAB) catalyzes the conversion of 3,4-DCNP to 1,2,4-benzenetriol (BT) via chloro-1,4-benzoquinone . This reaction is part of the degradation pathway of 3,4-DCNP in certain bacteria .
Biochemical Pathways
The degradation of 3,4-DCNP occurs via the 1,2,4-benzenetriol (BT) pathway . This pathway is significantly different from the (chloro)hydroquinone pathways reported in other Gram-negative bacteria . The BT pathway involves the conversion of 3,4-DCNP to BT via chloro-1,4-benzoquinone, catalyzed by HnpAB . BT is then cleaved by BT 1,2-dioxygenase (HnpC) to form maleylacetate .
Result of Action
The result of 3,4-DCNP’s action is its degradation, which reduces its environmental impact . On a molecular level, this involves the transformation of 3,4-DCNP into less harmful compounds via enzymatic reactions . On a cellular level, this allows bacteria to use 3,4-DCNP as a source of carbon and energy .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 3,4-DCNP. For instance, the presence of bacteria capable of degrading 3,4-DCNP is crucial for its breakdown . Additionally, the physical and chemical properties of the environment, such as pH and temperature, could affect the activity of the enzymes involved in 3,4-DCNP degradation .
properties
IUPAC Name |
3,4-dichloro-2-nitrophenol | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3Cl2NO3/c7-3-1-2-4(10)6(5(3)8)9(11)12/h1-2,10H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AXQJTBIZHUSQNN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1O)[N+](=O)[O-])Cl)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3Cl2NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.00 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3,4-Dichloro-2-nitrophenol |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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